Ethyl 2-cyano-3-oxocyclopentanecarboxylate
Overview
Description
Ethyl 2-cyano-3-oxocyclopentanecarboxylate is a chemical compound with the molecular formula C9H11NO3. It is a pale-yellow to yellow-brown liquid at room temperature and is used in various fields of scientific research and industry .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of Ethyl 2-cyano-3-oxocyclopentanecarboxylate in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature
Metabolic Pathways
The metabolic pathways involving this compound are not currently known
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-oxocyclopentanecarboxylate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with cyclopentanone under basic conditions. The reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide, followed by acidification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-oxocyclopentanecarboxylate is utilized in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. The keto group can undergo tautomerization, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Similar in structure but lacks the cyano group.
Methyl 2-oxocyclopentanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group.
Properties
IUPAC Name |
ethyl 2-cyano-3-oxocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(6)5-10/h6-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVQXWNYGDZDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 2-cyano-3-oxocyclopentanecarboxylate synthesized?
A1: The research article describes the synthesis of this compound through the reaction of sodium cyanide with ethyl acrylate (1a) or ethyl methacrylate (1b). [] This reaction yields the target compound, highlighting a key pathway in synthetic organic chemistry for constructing substituted cyclopentane rings. []
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